molecular formula C9H10N2O5 B12518608 1-Ethyl-5-methoxy-2,4-dinitrobenzene CAS No. 725264-87-9

1-Ethyl-5-methoxy-2,4-dinitrobenzene

Cat. No.: B12518608
CAS No.: 725264-87-9
M. Wt: 226.19 g/mol
InChI Key: YVQIEALCFPGWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methoxy-2,4-dinitrobenzene is an aromatic compound characterized by the presence of an ethyl group, a methoxy group, and two nitro groups attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methoxy-2,4-dinitrobenzene typically involves electrophilic aromatic substitution reactionsThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts alkylation to introduce the ethyl group and subsequent nitration and methoxylation steps .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity is crucial in its role as an intermediate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-methoxy-2,4-dinitrobenzene is unique due to the combination of its ethyl and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Properties

CAS No.

725264-87-9

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

1-ethyl-5-methoxy-2,4-dinitrobenzene

InChI

InChI=1S/C9H10N2O5/c1-3-6-4-9(16-2)8(11(14)15)5-7(6)10(12)13/h4-5H,3H2,1-2H3

InChI Key

YVQIEALCFPGWCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.